1-(naphthalen-1-ylmethyl)-1H-pyrrole-2-carboxylic acid 1-(naphthalen-1-ylmethyl)-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 52211-20-8
VCID: VC8123018
InChI: InChI=1S/C16H13NO2/c18-16(19)15-9-4-10-17(15)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H,18,19)
SMILES: C1=CC=C2C(=C1)C=CC=C2CN3C=CC=C3C(=O)O
Molecular Formula: C16H13NO2
Molecular Weight: 251.28

1-(naphthalen-1-ylmethyl)-1H-pyrrole-2-carboxylic acid

CAS No.: 52211-20-8

Cat. No.: VC8123018

Molecular Formula: C16H13NO2

Molecular Weight: 251.28

* For research use only. Not for human or veterinary use.

1-(naphthalen-1-ylmethyl)-1H-pyrrole-2-carboxylic acid - 52211-20-8

Specification

CAS No. 52211-20-8
Molecular Formula C16H13NO2
Molecular Weight 251.28
IUPAC Name 1-(naphthalen-1-ylmethyl)pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C16H13NO2/c18-16(19)15-9-4-10-17(15)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H,18,19)
Standard InChI Key DHFJVYKXAZVYCR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2CN3C=CC=C3C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2CN3C=CC=C3C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(Naphthalen-1-ylmethyl)-1H-pyrrole-2-carboxylic acid (C₁₆H₁₃NO₂) consists of a five-membered pyrrole ring fused with a naphthalene system via a methylene (-CH₂-) linker. The carboxylic acid group at the 2-position introduces polarity and hydrogen-bonding capacity, which influences solubility and interaction with biological targets. The naphthalene moiety contributes hydrophobicity and aromatic stacking potential, critical for membrane permeability and protein binding .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₃NO₂
Molecular Weight251.28 g/mol
IUPAC Name1-(Naphthalen-1-ylmethyl)-1H-pyrrole-2-carboxylic acid
Canonical SMILESO=C(O)C1=CC=CN1CC2=C(C=CC=C3)C3=C2
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors3 (COOH, pyrrole N)

Synthetic Routes and Methodologies

Hypothetical Synthesis Based on Analogous Compounds

While no direct synthesis of 1-(naphthalen-1-ylmethyl)-1H-pyrrole-2-carboxylic acid is documented, its preparation can be inferred from methods used for structurally related pyrrole derivatives. A plausible route involves:

  • Formation of the Pyrrole Core: Knorr pyrrole synthesis or Paal-Knorr condensation could generate the pyrrole ring. For example, reacting a β-keto ester with hydroxylamine forms the pyrrole nucleus .

  • Naphthalen-1-ylmethyl Introduction: Alkylation of the pyrrole nitrogen using 1-(chloromethyl)naphthalene under basic conditions (e.g., K₂CO₃ in DMF) would attach the naphthalene group .

  • Carboxylic Acid Functionalization: Hydrolysis of a methyl ester precursor (e.g., methyl 1-(naphthalen-1-ylmethyl)-1H-pyrrole-2-carboxylate) using aqueous NaOH under reflux yields the carboxylic acid .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (Hypothetical)
1NH₂OH·HCl, EtOH, reflux, 6 h60–70%
21-(Chloromethyl)naphthalene, K₂CO₃, DMF, 80°C, 12 h50–65%
32 M NaOH, H₂O/EtOH, reflux, 4 h85–90%

Physicochemical and Spectral Properties

Solubility and Stability

The compound’s solubility is expected to follow trends observed in similar pyrrole-carboxylic acids. Polar protic solvents (e.g., methanol, water at high pH) enhance solubility due to ionization of the carboxylic acid group (pKa ≈ 4.5). In nonpolar solvents, the naphthalene moiety dominates, reducing solubility . Stability studies on analogs suggest susceptibility to UV-induced degradation, necessitating storage in amber glass under inert atmospheres .

Spectral Characterization

  • IR Spectroscopy: A strong absorption band near 1680–1700 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid. N-H stretching of the pyrrole ring appears as a broad peak around 3400 cm⁻¹ .

  • ¹H NMR: Key signals include:

    • δ 8.1–7.5 ppm (multiplet, naphthalene protons)

    • δ 6.8–6.2 ppm (pyrrole ring protons)

    • δ 5.1 ppm (singlet, -CH₂- linker)

    • δ 12.5 ppm (broad, COOH proton) .

  • Mass Spectrometry: Predicted molecular ion peak at m/z 251.28 (M⁺), with fragmentation patterns indicating loss of COOH (44 Da) and naphthalenemethyl (141 Da) .

PrecautionResponse
Personal ProtectionGloves, goggles, respirator in poorly ventilated areas
First AidRinse skin/eyes with water; seek medical attention if ingested
StorageStore in cool, dry place away from light and oxidizing agents

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